{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol
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Overview
Description
{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol is a heterocyclic compound that features a pyrrolo-pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of {2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol typically involves multiple steps. One common synthetic route starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an aldehyde under specific conditions to yield the desired product . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promise in inhibiting specific enzymes and pathways, making it a candidate for further biological studies.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol involves its interaction with molecular targets such as FGFRs. By binding to these receptors, it inhibits their activity, thereby blocking downstream signaling pathways like RAS–MEK–ERK, PLCγ, and PI3K–Akt . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol can be compared with other pyrrolo-pyridine derivatives, such as:
1H-pyrrolo[2,3-b]pyridine: Similar core structure but different substituents, leading to varied biological activities.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring but are fused with a pyrazine ring, exhibiting different biological activities.
2-methyl-1H-imidazo[4,5-c]quinoline: Another heterocyclic compound with a different scaffold but similar applications in kinase inhibition.
Each of these compounds has unique properties and applications, highlighting the versatility and potential of heterocyclic chemistry in drug discovery and development.
Properties
Molecular Formula |
C9H10N2O |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
(2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol |
InChI |
InChI=1S/C9H10N2O/c1-6-4-7-2-3-8(5-12)11-9(7)10-6/h2-4,12H,5H2,1H3,(H,10,11) |
InChI Key |
IQBUMQZPYUJFIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)N=C(C=C2)CO |
Origin of Product |
United States |
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